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Compound of Interest

Compound Name: 2-(Ethylthio)nicotinic acid

Cat. No.: B1582056 Get Quote

An In-depth Technical Guide to 2-
(Ethylthio)nicotinic Acid
This guide provides a comprehensive technical overview of 2-(Ethylthio)nicotinic acid, a

pyridine carboxylic acid derivative of interest to researchers and professionals in drug

development and medicinal chemistry. By synthesizing available data with insights from related

compounds, this document offers a detailed exploration of its chemical properties, potential

biological activities, and methodologies for its study.

Core Molecular Identity
2-(Ethylthio)nicotinic acid, also known as 2-(ethylthio)pyridine-3-carboxylic acid, is a

heterocyclic compound featuring a pyridine ring substituted with a carboxylic acid group at

position 3 and an ethylthio group at position 2.

Chemical Abstract Service (CAS) Number and Molecular
Formula
The definitive identifier for this compound is its CAS number, which provides a unique entry in

chemical literature and databases.
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Property Value Reference

CAS Number 27868-76-4 [1][2]

Molecular Formula C₈H₉NO₂S [1][2]

Molecular Weight 183.23 g/mol [1][2]

SMILES Code O=C(O)C1=C(SCC)N=CC=C1 [2]

Molecular Structure
The structural arrangement of 2-(Ethylthio)nicotinic acid is foundational to its chemical

behavior and biological interactions.

Caption: 2D structure of 2-(Ethylthio)nicotinic acid.

Synthesis and Characterization
While specific literature detailing the synthesis of 2-(Ethylthio)nicotinic acid is not abundant,

a plausible and efficient synthetic route can be extrapolated from established methods for

analogous nicotinic acid derivatives.

Proposed Synthesis Workflow
A common strategy for synthesizing thioether derivatives of nicotinic acid involves the

nucleophilic substitution of a suitable leaving group at the 2-position of the pyridine ring with an

appropriate thiol. A likely precursor is 2-chloronicotinic acid or 2-mercaptonicotinic acid.
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Caption: Proposed synthesis workflow for 2-(Ethylthio)nicotinic acid.
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Representative Protocol:

Reaction Setup: To a solution of 2-chloronicotinic acid in an anhydrous polar aprotic solvent

like dimethylformamide (DMF), add sodium ethanethiolate.

Reaction Conditions: The reaction mixture is stirred, typically at an elevated temperature

(e.g., 60-100 °C), to facilitate the nucleophilic aromatic substitution. Progress is monitored by

Thin Layer Chromatography (TLC).

Workup: Upon completion, the reaction mixture is cooled to room temperature and quenched

with water. The pH is then adjusted to an acidic value (e.g., pH 3-4) using an acid like HCl to

precipitate the carboxylic acid product.

Purification: The crude product is collected by filtration, washed with water, and can be

further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to

yield pure 2-(Ethylthio)nicotinic acid.

Spectroscopic Characterization (Predicted)
Based on the analysis of closely related structures like nicotinic acid and 2-(methylthio)nicotinic

acid, the following spectral characteristics are anticipated for 2-(Ethylthio)nicotinic acid.
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Technique Expected Features Rationale

¹H NMR

- Aromatic protons in the 7.5-

9.0 ppm range with

characteristic splitting patterns

for the pyridine ring. - A quartet

around 2.8-3.2 ppm (CH₂)

coupled to the methyl protons.

- A triplet around 1.2-1.5 ppm

(CH₃) from the ethyl group. - A

broad singlet for the carboxylic

acid proton (>10 ppm), which

may be absent if a deuterated

solvent like D₂O is used.

The chemical shifts and

coupling patterns are

predictable based on the

electronic environment and

neighboring protons of the

pyridine and ethyl groups[3].

¹³C NMR

- Aromatic carbons in the 120-

160 ppm range. - A carbonyl

carbon (C=O) signal around

165-175 ppm. - Aliphatic

carbons for the ethyl group

(CH₂ and CH₃) in the upfield

region (e.g., 15-35 ppm).

The carbon skeleton provides

a unique fingerprint, with the

electronegativity of adjacent

atoms influencing the chemical

shifts.

FT-IR

- A broad O-H stretch from the

carboxylic acid dimer at

~2500-3300 cm⁻¹. - A sharp

C=O stretch from the carbonyl

group at ~1700 cm⁻¹. - C-H

stretching from aromatic and

aliphatic groups around 2850-

3100 cm⁻¹. - C=N and C=C

stretching from the pyridine

ring in the 1400-1600 cm⁻¹

region.

These vibrational frequencies

are characteristic of the

functional groups present in

the molecule[4].

Mass Spec - A molecular ion peak [M]⁺ or

protonated molecule [M+H]⁺

corresponding to its molecular

weight (183.23). -

Mass spectrometry confirms

the molecular weight and can

provide structural information
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Fragmentation patterns

showing loss of the carboxyl

group (-45 Da) or parts of the

ethylthio side chain.

through fragmentation

analysis[5].

Potential Biological and Pharmacological Profile
The biological activities of 2-(Ethylthio)nicotinic acid have not been extensively reported.

However, its structural similarity to nicotinic acid (Vitamin B3) and other 2-thio-substituted

derivatives allows for informed hypotheses regarding its potential pharmacological roles.

Lipid-Modifying and Cardiovascular Effects
Nicotinic acid is a well-established broad-spectrum lipid-modifying drug[6]. It is known to lower

LDL cholesterol and triglycerides while increasing HDL cholesterol[7]. The primary mechanism

for these effects is believed to be mediated through the activation of the G-protein coupled

receptor GPR109A, which is highly expressed in adipose tissue[7]. This activation leads to the

inhibition of lipolysis, reducing the flux of free fatty acids to the liver and subsequently

decreasing VLDL production[8].

It is plausible that 2-(Ethylthio)nicotinic acid could act as an agonist at the GPR109A

receptor, though the ethylthio substitution at the 2-position would likely modulate its potency

and efficacy compared to the parent compound.

Furthermore, studies on related thionicotinic acid derivatives have demonstrated potent

vasorelaxant properties. For instance, 2-(1-adamantylthio)nicotinic acid was shown to induce

dose-dependent vasorelaxation, a mechanism partially mediated by endothelium-induced nitric

oxide (NO) and prostacyclin[1]. This suggests a potential for 2-(Ethylthio)nicotinic acid in

cardiovascular research beyond lipid modification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1582056?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

